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Compound of Interest

Compound Name: 5-Benzyloxy-2-fluorobenzaldehyde

CAS No.: 103438-92-2

Cat. No.: B3045231 Get Quote

Executive Summary
5-Benzyloxy-2-fluorobenzaldehyde (CAS: 103438-92-2) is a critical building block in

medicinal chemistry, particularly for the synthesis of kinase inhibitors and P-CABs (Potassium-

Competitive Acid Blockers). Its value lies in the orthogonal reactivity of the aldehyde handle (for

reductive aminations or Wittig reactions) and the benzyl-protected phenol (stable to basic

conditions, deprotectable via hydrogenolysis).

This guide provides a rigorous analysis of the compound's elemental composition, compares it

against strategic alternatives, and outlines self-validating protocols for verifying quality in a drug

development setting.

Elemental Analysis Data: The Purity Benchmark
For researchers synthesizing or sourcing this intermediate, Elemental Analysis (EA) serves as

the primary gatekeeper for bulk purity, often detecting non-chromatographic impurities (e.g.,

inorganic salts, retained solvents) that HPLC might miss.

Theoretical vs. Experimental Composition
Molecular Formula:
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Molecular Weight: 230.24 g/mol

Element Theoretical Mass %

Acceptance Range
(

)

Common Deviation
Indicators

Carbon (C) 73.04% 72.64% – 73.44%

Low (<72%): Indicates

retained inorganic

salts or unreacted 2-

Fluoro-5-

hydroxybenzaldehyde

(Precursor %C =

60.0%).[1]

Hydrogen (H) 4.82% 4.42% – 5.22%

High (>5.3%):

Indicates retained

solvent (EtOAc,

MeOH) or moisture.

Fluorine (F) 8.25% 7.85% – 8.65%

Low: Potential

defluorination (rare) or

significant organic

contamination.

Oxygen (O) 13.90% N/A (Calculated)

Indirectly reflects

purity; high values

suggest oxidation to

benzoic acid.

Impact of Common Impurities on EA
The table below models how specific impurities shift the elemental data, aiding in

troubleshooting synthesis failures.
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Impurity
Chemical
Formula

Effect on %C Effect on %H
Diagnostic
Action

2-Fluoro-5-

hydroxybenzalde

hyde (Starting

Material)

Significant Drop (

)
Slight Drop

Check TLC (high

polarity spot).

Benzyl Bromide

(Reagent)

Drop (

)

Rise (

)

Check for Br

presence

(Beilstein test).

Water (Solvent)
Drop (

)

Sharp Rise (

)

Dry sample

under vacuum (

).

Comparative Performance: Strategic Alternatives
In drug design, selecting the right building block dictates the synthetic route's efficiency. Below

is a comparison of 5-Benzyloxy-2-fluorobenzaldehyde against its two primary functional

alternatives.

Alternative 1: The Precursor (2-Fluoro-5-
hydroxybenzaldehyde)

CAS: 103438-84-2[2]

Comparison: The "Free Phenol" variant.

Performance Gap:

Reactivity: The free phenol is incompatible with basic conditions (e.g., NaH, LiHMDS)

often used in aldehyde homologation, as the phenoxide anion forms immediately,

quenching reagents.

Stability: Phenols are prone to oxidation to quinones. The benzyl group in the title

compound locks this position, allowing the aldehyde to be manipulated freely.
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Alternative 2: The Halogen Analog (5-Bromo-2-
fluorobenzaldehyde)

CAS: 93777-26-5

Comparison: The "Cross-Coupling" variant.

Performance Gap:

Utility: Use the Bromo-analog if the target requires a Suzuki/Buchwald coupling at position

5.

Limitation: If the goal is to eventually install an ether or hydroxyl group, the Bromo-analog

requires harsh conditions (Pd-catalyzed hydroxylation) which may affect the aldehyde. The

Benzyloxy compound delivers the oxygen functionality pre-installed and protected.

Decision Matrix: When to use which?

Target Molecule Requirement

Does Pos-5 need an Oxygen atom?

Does the reaction require strong base?

Yes (needs -OH/-OR)

Use 5-Bromo-2-fluorobenzaldehyde
(CAS: 93777-26-5)

No (needs C-C bond)

Use 2-Fluoro-5-hydroxybenzaldehyde
(CAS: 103438-84-2)

No (Acidic/Neutral conditions)

Use 5-Benzyloxy-2-fluorobenzaldehyde
(CAS: 103438-92-2)

Yes (Basic conditions/Grignard)
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Figure 1: Strategic selection guide for 2-fluoro-benzaldehyde derivatives based on downstream

synthetic requirements.

Experimental Protocols
Protocol A: Synthesis & Purification (Self-Validating)
This protocol converts the hydroxy-precursor to the title compound. It includes a specific

"Stop/Go" checkpoint based on the EA data principles discussed above.

Reagents:

2-Fluoro-5-hydroxybenzaldehyde (1.0 eq)[2]

Benzyl bromide (1.1 eq)[1]

Potassium Carbonate (

), anhydrous (1.5 eq)

DMF (Dimethylformamide), anhydrous (5 vol)

Workflow:

Setup: Charge 2-Fluoro-5-hydroxybenzaldehyde and

into DMF under

atmosphere. Stir for 15 min to form the phenoxide (color change to yellow/orange).

Addition: Add Benzyl bromide dropwise over 20 min to control exotherm.

Reaction: Heat to 60°C for 4 hours.

Validation: TLC (Hexane:EtOAc 4:1). Product

; SM

.
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Workup: Pour into ice water (10 vol). The product should precipitate as a solid. Filter and

wash with water (

).

Purification: Recrystallize from Ethanol/Water (9:1).

Critical Step: Ensure thorough drying (

vacuum oven, 12h) to remove water, otherwise %H EA will fail.

Protocol B: Elemental Analysis (CHN) Preparation
To ensure the data matches the theoretical values in Section 2:

Sample Prep: Dry 10 mg of sample in a vacuum desiccator over

for 24 hours.

Combustion: Use a standard CHN analyzer (e.g., PerkinElmer 2400).

Tolerance Check:

If

, re-dry and re-run.

If error persists, run H-NMR. A singlet at ~5.1 ppm (benzyl

) should integrate 2:1 vs the aldehyde proton at ~10.2 ppm.

Quality Control Workflow Diagram
The following diagram illustrates the logical flow for certifying a batch of 5-Benzyloxy-2-
fluorobenzaldehyde for pharmaceutical use.
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Figure 2: Quality control loop emphasizing the critical role of Elemental Analysis in batch

release.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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